3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClFN3OS/c21-15-5-1-4-14(9-15)19(26)25(12-13-3-2-8-23-11-13)20-24-17-7-6-16(22)10-18(17)27-20/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUHXXNDBLBJGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzamide Core: Starting with a suitable benzoyl chloride, the benzamide core can be formed by reacting with an amine under basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Fluorobenzo[d]thiazolyl Group: This group can be synthesized separately and then coupled to the benzamide core using palladium-catalyzed cross-coupling reactions.
Attachment of the Pyridin-3-ylmethyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridin-3-ylmethyl group.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: The chloro group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various functional groups at the chloro site.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a pharmaceutical agent, particularly if it exhibits activity against certain biological targets.
Medicine
Medicinal applications could include its use as a lead compound in drug discovery, especially if it shows promise in treating diseases such as cancer or infectious diseases.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide would depend on its specific biological target. Potential mechanisms could include:
Inhibition of Enzymes: The compound might inhibit specific enzymes by binding to their active sites.
Interaction with Receptors: It could act as an agonist or antagonist at certain receptors.
Disruption of Cellular Processes: The compound might interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
| Compound ID | Substituents (R₁, R₂) | Melting Point (°C) | Key Spectral Data (1H NMR δ, ppm) |
|---|---|---|---|
| 4d | 3,4-Dichloro; morpholinomethyl | 178–180 | 8.62 (s, 1H, NH), 3.72 (m, 4H) |
| 4e | 3,4-Dichloro; 4-methylpiperazinyl | 165–167 | 8.60 (s, 1H, NH), 2.45 (s, 3H) |
| 4f | 3,4-Dichloro; i-propyl(methyl)amino | 152–154 | 8.58 (s, 1H, NH), 1.25 (d, 6H) |
| Target | 3-Chloro; 6-fluorobenzo[d]thiazol-2-yl; pyridin-3-ylmethyl | Not reported | Not available |
Key Observations :
- Substituent Effects on Melting Points: Bulkier groups (e.g., morpholinomethyl in 4d) correlate with higher melting points compared to smaller substituents (e.g., 4f) .
- Electron-Withdrawing Groups : The target compound’s 6-fluoro and 3-chloro substituents may enhance metabolic stability relative to 3,4-dichloro analogues (4d–4f), though this requires experimental validation .
TRPV1-Targeting Analogues
highlights benzothiazol-2-carboxamides with TRPV1 antagonist activity. For instance:
- Compound 69 (Purdue Pharma) : Benzothiazole core with 2,3-dihydroxypropyl-pyridine-benzamide chain (IC₅₀ = 32 nM).
Table 2: TRPV1 Affinity and Structural Features
| Compound | Core Structure | Key Substituents | IC₅₀ (TRPV1) |
|---|---|---|---|
| Purdue-69 | Benzothiazol-2-carboxamide | 2,3-Dihydroxypropyl-pyridine | 32 nM |
| Shionogi Deriv. | Benzothiazole-piperazine | 4-Fluoro-6-(2,3-dihydroxypropyl)pyridine | Not reported |
| Target Compound | Benzothiazole-benzamide | 6-Fluoro; pyridin-3-ylmethyl | Not tested |
Key Insights :
- The target compound lacks the hydrophilic dihydroxypropyl group present in Purdue-69, which may reduce water solubility but improve blood-brain barrier penetration .
Biological Activity
3-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a synthetic compound belonging to the benzamide class. Its unique structural features, including the chloro and fluorine substituents, suggest potential biological activity that merits thorough investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Characteristics
The compound's structure can be represented as follows:
Molecular Formula : CHClFNOS
Molecular Weight : 344.81 g/mol
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. These interactions may include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It could act as an antagonist or agonist at various receptors, influencing signaling pathways that regulate cell growth and survival.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzamide derivatives, including this compound. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 5.0 | Apoptosis induction |
| Compound B | A549 (Lung Cancer) | 4.5 | Cell cycle arrest |
| This compound | TBD | TBD | TBD |
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties. Preliminary data suggest that this compound may exhibit activity against specific bacterial strains, although further studies are required to confirm these findings.
Case Studies
-
Study on Antitumor Activity :
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzamide derivatives and evaluated their antitumor efficacy. Among these, compounds similar to this compound showed promising results in inhibiting tumor growth in xenograft models. -
Mechanistic Insights :
Another study focused on the mechanism by which benzothiazole derivatives induce apoptosis in cancer cells. The findings indicated that these compounds activate caspase pathways and upregulate pro-apoptotic proteins, suggesting a potential therapeutic application in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
